Suc-ala-ala-ala-ala-ala-pna - 61043-68-3

Suc-ala-ala-ala-ala-ala-pna

Catalog Number: EVT-1696085
CAS Number: 61043-68-3
Molecular Formula: C25H35N7O10
Molecular Weight: 593.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suc-Ala-Ala-Ala-Ala-Ala-pNA is a synthetic peptide substrate commonly employed in biochemical research to study the activity and specificity of various proteases, particularly those with elastase-like activity. [, , , , , , , , , ] It consists of a hexapeptide chain (six alanine residues) linked to a para-nitroanilide (pNA) chromophore via a succinyl group. []

The peptide portion of the molecule mimics the natural substrate of elastase and other related proteases. [, , ] The pNA group serves as a chromogenic reporter, releasing a yellow-colored para-nitroaniline upon enzymatic cleavage of the peptide bond. [, , , , ] This color change allows for convenient spectrophotometric monitoring of the enzymatic reaction at 410 nm. [, , ]

Chemical Reactions Analysis

The primary chemical reaction involving Suc-Ala-Ala-Ala-Ala-Ala-pNA is its enzymatic hydrolysis by proteases. [, , , , , , , , , ] The protease cleaves the peptide bond between the carbonyl group of the last alanine residue and the nitrogen of the pNA group, releasing free pNA. [, , , , ] This reaction can be monitored spectrophotometrically at 410 nm due to the yellow color of the released pNA. [, , ]

Mechanism of Action

The mechanism of action of Suc-Ala-Ala-Ala-Ala-Ala-pNA relies on its ability to mimic the natural substrate of target proteases. [, , ] The hexa-alanine sequence binds to the active site of the protease, positioning the scissile bond for cleavage. [, ] Upon hydrolysis, the released pNA acts as a reporter molecule, enabling the quantification of protease activity. [, , , , ]

Applications
  • Protease activity assays: It serves as a convenient and sensitive substrate for measuring the activity of various proteases, especially elastase and related enzymes. [, , , , , , , , , ] The release of pNA allows for quantitative analysis of protease activity in various biological samples. [, ]
  • Enzyme kinetics studies: The kinetic parameters of protease-catalyzed hydrolysis of Suc-Ala-Ala-Ala-Ala-Ala-pNA, such as Km and kcat, provide valuable insights into enzyme-substrate interactions and the mechanism of enzyme action. [, , , , ]
  • Inhibitor screening: By monitoring the inhibition of Suc-Ala-Ala-Ala-Ala-Ala-pNA hydrolysis, researchers can screen for and characterize potential protease inhibitors, which can have therapeutic applications in various diseases. [, ]

Succinyl-alanyl-alanyl-alanyl-4-nitroanilide (Suc-Ala-Ala-Ala-pNA)

Compound Description: Succinyl-alanyl-alanyl-alanyl-4-nitroanilide, often abbreviated as Suc-Ala-Ala-Ala-pNA, is a synthetic peptide substrate used extensively in protease research. It serves as a chromogenic substrate for various enzymes, including elastase and certain metalloproteinases. Upon cleavage by these enzymes, it releases the yellow-colored compound p-nitroanilide, allowing for spectrophotometric quantification of enzymatic activity [].

Relevance: Suc-Ala-Ala-Ala-pNA is structurally related to Suc-Ala-Ala-Ala-Ala-Ala-pNA, with the primary difference being the presence of two fewer alanine residues in the peptide chain of Suc-Ala-Ala-Ala-pNA. This makes it a shorter analog of the target compound. Both compounds share the same chromogenic moiety (p-nitroanilide) and the succinyl group at the N-terminus. These structural similarities enable their use in studying the substrate specificity of enzymes like astacin [].

Compound Description: This represents a series of synthetic peptide substrates with varying lengths of alanine residues (n = 2, 3, and 5) between the succinyl group at the N-terminus and the p-nitroanilide (pNA) moiety at the C-terminus. These substrates are designed to investigate the impact of peptide chain length on enzyme activity and specificity [].

Relevance: These compounds are structurally related to Suc-Ala-Ala-Ala-Ala-Ala-pNA, sharing the core structure of a succinyl group, an alanine peptide chain, and a p-nitroanilide group. The variation in the number of alanine residues in these compounds and the target compound allows researchers to investigate the influence of substrate length on the activity of enzymes like astacin [].

Compound Description: This set of compounds represents a series of even shorter peptide substrates, lacking the succinyl group at the N-terminus and having 1, 2, or 3 alanine residues preceding the p-nitroanilide (pNA) moiety. These variations in structure are valuable for examining the importance of both the N-terminal blocking group and peptide chain length for enzyme recognition and activity [].

Relevance: Although lacking the succinyl group, the Alan-pNA (n= 1, 2, 3) series shares the alanine-p-nitroanilide core structure with Suc-Ala-Ala-Ala-Ala-Ala-pNA. This makes them structurally related simplified analogs, useful for exploring the minimal structural requirements for enzyme binding and the influence of the N-terminal succinyl group on the activity of enzymes like astacin [].

iNoc-Gln-Val-Val-Ala-Ala-pNA

Compound Description: This peptide-based compound was designed as a potential thiol proteinase inhibitor based on the X-ray analysis of the complex between Suc-Gln-Val-Val-Ala-Ala-pNA and papain []. This compound incorporates an iNoc (isonicotinoyl) group at the N-terminus, potentially impacting its interaction with thiol proteinases.

Relevance: This compound demonstrates structural similarities to Suc-Ala-Ala-Ala-Ala-Ala-pNA, particularly in the C-terminal region with the Ala-Ala-pNA motif. The research highlights the importance of specific amino acid residues in the substrate for effective interaction with thiol proteinases, suggesting that modifications in this region can significantly influence inhibitory activity [].

Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)

Compound Description: Suc-LLVY-AMC is a fluorogenic substrate commonly employed to detect the activity of proteasomes, which are complex protein degradation machineries found in cells from all domains of life []. It releases a fluorescent signal upon cleavage, allowing for sensitive detection of proteasomal activity.

Relevance: While Suc-LLVY-AMC differs significantly in its peptide sequence from Suc-Ala-Ala-Ala-Ala-Ala-pNA, it exemplifies the use of similar structural motifs for protease research. Both compounds employ a succinyl group at the N-terminus, a peptide sequence for enzyme recognition, and a detectable moiety at the C-terminus (p-nitroanilide for the target compound and 7-amido-4-methylcoumarin for Suc-LLVY-AMC). This highlights the adaptability of such substrate designs for studying various proteases and their specificities [].

Suc-Ala-Ala-Pro-Leu-pNA

Compound Description: Suc-Ala-Ala-Pro-Leu-pNA is a synthetic peptide substrate primarily recognized and hydrolyzed by enzymes with elastase-like activity. Its cleavage releases p-nitroanilide, enabling the spectrophotometric measurement of enzyme activity [, ].

Relevance: Suc-Ala-Ala-Pro-Leu-pNA shares a significant structural resemblance to Suc-Ala-Ala-Ala-Ala-Ala-pNA. Both compounds feature a succinyl group at the N-terminus, followed by a series of amino acids and terminating in a p-nitroanilide moiety. The presence of proline in this substrate influences its recognition and cleavage by specific proteases, highlighting the importance of individual amino acid residues within the peptide sequence for defining enzyme specificity [, ].

Suc-Ala-Ala-Pro-Phe-pNA

Compound Description: Suc-Ala-Ala-Pro-Phe-pNA is a frequently used chromogenic substrate for subtilisin-like proteases, a family of serine proteases. Upon cleavage, it releases p-nitroanilide, which can be measured spectrophotometrically to quantify enzyme activity [, , , , , ].

Relevance: Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Ala-Ala-Ala-pNA share structural similarities. Both feature a succinyl group, an alanine repeat, a proline residue, and the p-nitroanilide moiety. The difference lies in the penultimate amino acid before pNA, where Suc-Ala-Ala-Pro-Phe-pNA has phenylalanine, and the target compound has alanine. This difference highlights how slight variations in substrate sequence can be used to study the specificities of different protease families, like differentiating subtilisins from other serine proteases [, , , , , ].

MeO-Suc-Ala-Ala-Pro-Val-pNA

Compound Description: MeO-Suc-Ala-Ala-Pro-Val-pNA is a highly specific synthetic substrate for human neutrophil elastase (HNE) [, ]. The "MeO" represents a methoxy group at the N-terminus.

Relevance: This compound provides insight into the structural features influencing elastase specificity. While it shares the Succinyl-Ala-Ala-Pro motif with Suc-Ala-Ala-Ala-Ala-Ala-pNA, the presence of valine (Val) at the P1 position and the methoxy group differentiates it. The research emphasizes the importance of the P1 residue for elastase recognition, suggesting that the target compound with alanine at P1 would likely exhibit different binding affinity [, ].

Suc-Ala-Ala-Pro-Phe-SBzl

Compound Description: This substrate analog replaces the p-nitroanilide group of Suc-Ala-Ala-Pro-Phe-pNA with a thiobenzyl ester (SBzl). This modification alters the reactivity and spectroscopic properties of the substrate, offering insights into the catalytic mechanism of enzymes like subtilisin [].

Relevance: The use of Suc-Ala-Ala-Pro-Phe-SBzl alongside Suc-Ala-Ala-Pro-Phe-pNA in studying subtilisin highlights the impact of the C-terminal leaving group on enzyme kinetics. This knowledge can be extrapolated to the target compound, implying that modifications to the p-nitroanilide moiety could influence its interaction with proteases and potentially alter their activity [].

Properties

CAS Number

61043-68-3

Product Name

Suc-ala-ala-ala-ala-ala-pna

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C25H35N7O10

Molecular Weight

593.6 g/mol

InChI

InChI=1S/C25H35N7O10/c1-12(26-19(33)10-11-20(34)35)21(36)27-13(2)22(37)28-14(3)23(38)29-15(4)24(39)30-16(5)25(40)31-17-6-8-18(9-7-17)32(41)42/h6-9,12-16H,10-11H2,1-5H3,(H,26,33)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

MFYJQWUPRIFIBP-QXKUPLGCSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

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